1-[3-[3-[4-(2-Methylphenyl)piperazin-1-yl]piperidin-1-yl]-3-oxopropyl]piperidin-2-one
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Overview
Description
1-[3-[3-[4-(2-Methylphenyl)piperazin-1-yl]piperidin-1-yl]-3-oxopropyl]piperidin-2-one is a complex organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them valuable in various fields of scientific research and industrial applications .
Preparation Methods
The synthesis of 1-[3-[3-[4-(2-Methylphenyl)piperazin-1-yl]piperidin-1-yl]-3-oxopropyl]piperidin-2-one involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically occurs in the presence of a base such as DBU, leading to the formation of protected piperazines. Deprotection of these intermediates followed by selective intramolecular cyclization can yield the desired compound . Industrial production methods may involve parallel solid-phase synthesis and photocatalytic synthesis to achieve higher yields and purity .
Chemical Reactions Analysis
1-[3-[3-[4-(2-Methylphenyl)piperazin-1-yl]piperidin-1-yl]-3-oxopropyl]piperidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be replaced with nucleophiles like amines or thiols.
Cyclization: Intramolecular cyclization reactions can form additional ring structures.
Scientific Research Applications
1-[3-[3-[4-(2-Methylphenyl)piperazin-1-yl]piperidin-1-yl]-3-oxopropyl]piperidin-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[3-[3-[4-(2-Methylphenyl)piperazin-1-yl]piperidin-1-yl]-3-oxopropyl]piperidin-2-one involves its interaction with specific molecular targets and pathways. It may act on neurotransmitter receptors, enzymes, or ion channels, modulating their activity and leading to various physiological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
1-[3-[3-[4-(2-Methylphenyl)piperazin-1-yl]piperidin-1-yl]-3-oxopropyl]piperidin-2-one can be compared with other piperazine derivatives such as:
3-[4-(2-Methylphenyl)piperazin-1-yl]propan-1-amine: Similar structure but different functional groups.
1-(3-Aminopropyl)-4-(2-tolyl)piperazine: Another piperazine derivative with distinct biological activities.
4-(2-Methylphenyl)-1-piperazinepropanamine: Shares the piperazine core but varies in side chains and functional groups.
Properties
IUPAC Name |
1-[3-[3-[4-(2-methylphenyl)piperazin-1-yl]piperidin-1-yl]-3-oxopropyl]piperidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36N4O2/c1-20-7-2-3-9-22(20)26-17-15-25(16-18-26)21-8-6-13-28(19-21)24(30)11-14-27-12-5-4-10-23(27)29/h2-3,7,9,21H,4-6,8,10-19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVHIUZBIMYPEGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C3CCCN(C3)C(=O)CCN4CCCCC4=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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